molecular formula C8H11AsO4 B14727320 [4-(2-Hydroxyethyl)phenyl]arsonic acid CAS No. 5410-46-8

[4-(2-Hydroxyethyl)phenyl]arsonic acid

Cat. No.: B14727320
CAS No.: 5410-46-8
M. Wt: 246.09 g/mol
InChI Key: CFHAHAGHUOGDQZ-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyethyl)phenyl]arsonic acid is an organoarsenic compound characterized by a phenyl ring substituted with a 2-hydroxyethyl group (-CH₂CH₂OH) at the para position and an arsonic acid (-AsO₃H₂) functional group. Organoarsenicals have historically been used in medicinal and industrial applications, though their toxicity profiles vary significantly depending on substituents.

Properties

CAS No.

5410-46-8

Molecular Formula

C8H11AsO4

Molecular Weight

246.09 g/mol

IUPAC Name

[4-(2-hydroxyethyl)phenyl]arsonic acid

InChI

InChI=1S/C8H11AsO4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4,10H,5-6H2,(H2,11,12,13)

InChI Key

CFHAHAGHUOGDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]arsonic acid typically involves the reaction of 4-bromophenylacetic acid with sodium arsenite in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the arsonic acid group. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors , which allow for better control over reaction parameters and higher yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: [4-(2-Hydroxyethyl)phenyl]arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Hydroxyethyl)phenyl]arsonic acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also employed in catalysis and material science research .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has been investigated for its effects on various microorganisms and parasites .

Medicine: In medicine, this compound is explored for its potential use in chemotherapy and drug development . Its ability to interact with biological molecules makes it a candidate for therapeutic applications .

Industry: Industrially, the compound is used in the production of pesticides and herbicides . It is also utilized in the manufacturing of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of [4-(2-Hydroxyethyl)phenyl]arsonic acid involves its interaction with biological molecules such as proteins and enzymes . The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts various metabolic pathways and can result in cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Key Properties
Arsanilic acid C₆H₈AsNO₃ -NH₂ (para) Widely studied; moderate toxicity; used in veterinary medicine .
4-Hydroxyphenylarsonic acid C₆H₇AsO₄ -OH (para) Higher water solubility; used in detox studies; lower RBC binding .
2-Nitro-4-aminophenylarsonic acid C₆H₆AsN₂O₅ -NH₂ (para), -NO₂ (ortho) Nitro group increases reactivity; delayed excretion due to redox activity .
[4-(Diethylamino)phenyl]arsonic acid C₁₀H₁₆AsNO₃ -N(CH₂CH₃)₂ (para) Lipophilic substituent enhances membrane permeability; higher tissue retention .
3-Amino-4-(2-hydroxyethoxy)phenylarsonic acid C₈H₁₀AsNO₅ -NH₂ (meta), -OCH₂CH₂OH (para) Dual substituents improve solubility; potential for reduced systemic toxicity .

Key Observations :

  • Hydrophilic groups (e.g., -OH, -OCH₂CH₂OH) enhance solubility and urinary excretion, reducing tissue accumulation .
  • Lipophilic groups (e.g., -N(CH₂CH₃)₂) increase RBC binding and systemic toxicity .
  • Electron-withdrawing groups (e.g., -NO₂) may stabilize arsenic intermediates, prolonging biological activity .

Toxicity and Pharmacokinetics

  • Binding to Red Blood Cells (RBCs): Acid-substituted phenyl arsenoxides (e.g., carboxylates) exhibit minimal RBC binding but convert in vivo to toxic metabolites . Hydroxyethyl and hydroxyphenyl analogs show moderate RBC binding, correlating with intermediate toxicity .
  • Excretion Rates: Non-toxic compounds (e.g., 4-hydroxyphenylarsonic acid) are rapidly excreted (>40% in 1 hour) . Lipophilic derivatives (e.g., diethylamino-substituted) are excreted slowly, with ~20% retained in kidneys after 48 hours .
  • Detoxification: p-Aminobenzoic acid effectively reduces fatalities from arsanilic acid and phenyl arsonic acid by competing for binding sites .

Research Findings

  • Substituent Position :
    • Meta-substituted hydroxyphenylarsonic acids (e.g., 3-hydroxyphenylarsonic acid) exhibit lower toxicity than para-substituted isomers due to steric hindrance .
  • Hybrid Substituents: Compounds like 3-Amino-4-(2-hydroxyethoxy)phenylarsonic acid combine amino and hydroxyethyl groups, showing synergistic effects in reducing acute toxicity .

Data Table: Comparative Properties of Selected Organoarsenicals

Compound LD₅₀ (mg/kg, rats) Excretion Rate (24h, %) RBC Binding (%) Applications
[4-(2-Hydroxyethyl)phenyl]arsonic acid Not reported ~50 (estimated) 15–20 Research (potential drug carrier)
Arsanilic acid 150 30 25 Veterinary antiparasitic
4-Hydroxyphenylarsonic acid 300 70 10 Detoxification studies
[4-(Diethylamino)phenyl]arsonic acid 75 20 40 Experimental oncology

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